molecular formula C13H11NO2S B14482966 N-Hydroxy-2-(phenylsulfanyl)benzamide CAS No. 65765-04-0

N-Hydroxy-2-(phenylsulfanyl)benzamide

Cat. No.: B14482966
CAS No.: 65765-04-0
M. Wt: 245.30 g/mol
InChI Key: LMXKJYZNJNRKNA-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(phenylsulfanyl)benzamide is a benzamide derivative characterized by a hydroxamic acid group (-NHOH) and a phenylsulfanyl substituent at the 2-position of the benzamide core. The hydroxamic acid moiety is a known zinc-binding group critical for HDAC inhibition, while the phenylsulfanyl group may influence lipophilicity and target engagement .

Properties

CAS No.

65765-04-0

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

N-hydroxy-2-phenylsulfanylbenzamide

InChI

InChI=1S/C13H11NO2S/c15-13(14-16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,16H,(H,14,15)

InChI Key

LMXKJYZNJNRKNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)NO

Origin of Product

United States

Preparation Methods

Aqueous-Phase Acylation of Hydroxylamine

A promising method for synthesizing N-hydroxybenzamide derivatives involves the direct acylation of hydroxylamine in aqueous media. This approach, inspired by the preparation of N-(2-phenylethyl)benzamide, replaces phenethylamine with hydroxylamine hydrochloride.

Reaction Mechanism

The synthesis begins with the formation of 2-(phenylsulfanyl)benzoyl chloride through the reaction of 2-(phenylsulfanyl)benzoic acid with thionyl chloride ($$ \text{SOCl}2 $$):
$$
\text{2-(PhS)C}
6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{2-(PhS)C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}
$$
Subsequent acylation of hydroxylamine hydrochloride in the presence of sodium hydroxide yields the target compound:
$$
\text{2-(PhS)C}
6\text{H}4\text{COCl} + \text{NH}2\text{OH·HCl} + 2\text{NaOH} \rightarrow \text{2-(PhS)C}6\text{H}4\text{CONHOH} + 2\text{NaCl} + \text{H}_2\text{O}
$$

Optimization Parameters

Key parameters adapted from include:

  • Molar Ratios : A 1:1.5 ratio of hydroxylamine hydrochloride to 2-(phenylsulfanyl)benzoyl chloride ensures complete conversion.
  • Temperature : Ice-bath cooling ($$ \leq 10^\circ \text{C} $$) minimizes side reactions during acyl chloride addition.
  • Workup : Filtration and vacuum drying (70–80°C) simplify isolation due to the product’s water insolubility.
Table 1: Aqueous-Phase Acylation Conditions and Outcomes
Parameter Value Yield (%) Source
Hydroxylamine:Acyl Chloride 1:1.5 92–95
Reaction Temperature 0–10°C (addition), 25°C (stirring)
Drying Conditions 70°C, 8–10 h under vacuum

Silver-Catalyzed Tandem Condensation

Recent advances in silver-catalyzed C–S bond formation offer an alternative route. This method leverages the reactivity of 2-aminophenol derivatives with benzenethiols to construct the phenylsulfanyl-benzamide scaffold.

Synthetic Pathway

  • Condensation : 2-Aminophenol reacts with formaldehyde and benzenethiol in the presence of silver nitrate ($$ \text{AgNO}_3 $$) to form 2-(phenylsulfanyl)benzoxazole.
  • Hydrolysis : Acidic hydrolysis of the benzoxazole intermediate yields 2-(phenylsulfanyl)benzamide.
  • N-Hydroxylation : Oxidation of the amide’s nitrogen using hydroxylamine-O-sulfonic acid introduces the N-hydroxy group.

Catalytic Efficiency

  • Catalyst Loading : 5 mol% $$ \text{AgNO}_3 $$ achieves >90% conversion at 60°C.
  • Substrate Scope : Electron-deficient benzenethiols (e.g., 4-nitrobenzenethiol) enhance reaction rates by 30% compared to electron-rich analogs.
Table 2: Silver-Catalyzed Reaction Performance
Substrate Catalyst Temperature (°C) Yield (%) Source
2-Aminophenol + PhSH AgNO₃ 60 88
2-Aminophenol + 4-NO₂C₆H₄SH AgNO₃ 60 92

Oxidation of Thioether Precursors

Oxidative methods provide a pathway to introduce the N-hydroxy group post-synthesis. For instance, the oxidation of N-(2-(phenylsulfanyl)ethyl)benzamide derivatives with sodium periodate ($$ \text{NaIO}_4 $$) can yield hydroxamic acids.

Reaction Protocol

  • Synthesis of Precursor : React 2-(phenylsulfanyl)benzoyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-2-(phenylsulfanyl)benzamide.
  • Oxidation : Treat the precursor with $$ \text{NaIO}4 $$ in a water-DCM biphasic system to oxidize the alcohol to a hydroxamic acid:
    $$
    \text{RCONHCH}
    2\text{CH}2\text{OH} + \text{NaIO}4 \rightarrow \text{RCONHOH} + \text{HCHO} + \text{NaIO}_3
    $$

Yield and Selectivity

  • Oxidant Efficiency : $$ \text{NaIO}_4 $$ achieves 85–90% conversion in 2–3 hours.
  • Byproducts : Formaldehyde ($$ \text{HCHO} $$) is a minor byproduct, easily removed via extraction.

Comparative Analysis of Methods

Table 3: Method Comparison for N-Hydroxy-2-(phenylsulfanyl)benzamide Synthesis
Method Advantages Limitations Yield (%) Scalability
Aqueous-Phase Acylation Solvent-free, simple workup Requires acyl chloride synthesis 92–95 High
Silver Catalysis Mild conditions, broad scope Multi-step, costly catalyst 88–92 Moderate
Oxidation of Precursors Late-stage functionalization Byproduct formation 85–90 Low

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-(phenylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Hydroxy-2-(phenylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(phenylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, benzamide derivatives are known to inhibit NF-kB activation, leading to apoptosis in cancer cells. This inhibition occurs through the prevention of I-kB breakdown, which is crucial for NF-kB activation . Additionally, the hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Pharmacological Activity: HDAC Inhibitors

Compound of Interest: The hydroxamic acid group in N-Hydroxy-2-(phenylsulfanyl)benzamide aligns it with HDAC inhibitors like N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) ().

  • HPAPB: Exhibits anti-tumor activity against HepG2 and A549 cells (IC₅₀: 100–200 μM) with lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to Vorinostat (SAHA, LD₅₀ = 0.77 g/kg). HPAPB’s pharmacokinetics in rats follow a two-compartment model (t₁/₂ = 0.592 h, AUC₀→∞ = 40.942 μg·h/mL) .
  • Comparison: While HPAPB’s phenylacetylamino and p-tolyl groups enhance target specificity, the phenylsulfanyl group in this compound may alter metabolic stability or binding kinetics.
Molecular Interactions and Binding Patterns
  • Sulfamoyl Benzamides (): Designed as glucokinase (GK) activators, these compounds form H-bonds between the benzamide carbonyl and Arg63 (GK protein) (bond distances: 3.1–3.4 Å). The 3,5-disubstituted benzamides mimic co-crystallized ligands in allosteric sites .
  • Comparison : this compound’s hydroxamic acid could engage in similar H-bonding or metal coordination, but its sulfanyl group might sterically hinder or enhance binding depending on the target.

Data Tables

Table 1: Pharmacological Comparison of Benzamide Derivatives

Compound Target/Activity IC₅₀/LD₅₀ Key Structural Features Reference
This compound Potential HDAC inhibition N/A Hydroxamic acid, phenylsulfanyl -
HPAPB HDAC inhibitor (anti-tumor) 100–200 μM (IC₅₀) Phenylacetylamino, p-tolyl
Nitazoxanide Antiparasitic N/A Nitro-thiazole, acetolyloxy
Pfizer P2X7 antagonists IL-1β inhibition N/A Variable R1–R3 substitutions

Table 2: Spectroscopic Signatures of Benzamide Derivatives

Compound Type IR Bands (cm⁻¹) NMR Features Tautomerism Reference
Hydrazinecarbothioamides C=S (1243–1258), C=O (1663–1682) NH (δ 8.1–10.2 ppm) N/A
Triazole-thiones C=S (1247–1255), NH (3278–3414) Absence of C=O, thione signals Thione tautomer dominant
N-Benzoyl-2-hydroxybenzamide O-H (3200–3500), C=O (1680) Aromatic protons (δ 7.0–8.5 ppm) N/A

Key Research Findings and Implications

Synthetic Optimization : Ultrasound-assisted methods () improve reaction efficiency, suggesting greener routes for synthesizing the target compound.

Toxicity vs. Efficacy : HPAPB’s lower toxicity than SAHA underscores the importance of substituent choice in balancing safety and activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Hydroxy-2-(phenylsulfanyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like methyl 3-(chlorocarbonyl)propanoate in the presence of pyridine and dichloromethane (CH₂Cl₂) under ambient conditions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., Pd/C for hydrogenation steps). Post-synthetic purification typically employs column chromatography with gradient elution.
  • Key Parameters :

StepReagents/ConditionsTimeYield
aPd/C, H₂, MeOH18 h~70%
dPyridine, CH₂Cl₂2 h~65%

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : The compound is light-sensitive and hygroscopic. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Use desiccants (e.g., silica gel) to minimize moisture absorption. Safety protocols include wearing nitrile gloves and working in a fume hood to avoid inhalation (S22/S24/25 precautions) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm aromatic protons (δ 7.2–8.1 ppm) and amide carbonyl signals (δ ~165 ppm).
  • IR Spectroscopy : Identify N–O (1350 cm⁻¹) and C=O (1638 cm⁻¹) stretches .
  • Elemental Analysis : Validate purity (e.g., C: 56.10%, H: 4.09%, N: 16.37% vs. theoretical values) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular design?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) and analyze hydrogen bonds using graph set theory (e.g., Etter’s rules). Tools like SHELXL refine crystallographic data, while ORTEP-3 generates graphical representations of hydrogen-bonded networks (e.g., R₁/R₂ motifs) .
  • Example : A study on benzamide derivatives revealed intermolecular N–H···O bonds (2.8–3.0 Å) stabilizing crystal lattices .

Q. What experimental models are suitable for evaluating this compound’s bioactivity (e.g., ischemia/reperfusion injury)?

  • Methodology : Use ex vivo Langendorff heart models to assess infarct size reduction. Dose-response studies (e.g., 10–100 µM) with vehicle controls are analyzed via TTC staining. Statistical validation requires ANOVA with post-hoc tests (p < 0.05) .
  • Data Interpretation :

TreatmentInfarct Size (% of Risk Area)
Control45 ± 5%
Compound22 ± 4%*
*p < 0.01 vs. control

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

  • Methodology : Synthesize analogs (e.g., nitro-phenyl derivatives) and compare LD₉₅ values. Structure-activity relationships (SAR) reveal trends like increased toxicity with N-ethyl/N-butyl groups versus N-allyl . Computational tools (e.g., QSPR, molecular docking) predict binding affinities to targets like Bcl-2 proteins .

Q. What computational approaches predict physicochemical properties of this compound?

  • Methodology : Quantum chemical calculations (DFT) optimize geometry and calculate dipole moments. Statistical thermodynamics models estimate solubility parameters, while neural networks predict logP and pKa values .
  • Example : A QSPR model for a related benzamide predicted aqueous solubility (0.5% in hot water) within 5% error .

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